molecular formula C13H17BrO2Si B14116971 ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Cat. No.: B14116971
M. Wt: 313.26 g/mol
InChI Key: PNSVQUDJFXLFCN-UHFFFAOYSA-N
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Description

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and an ethynyl group bonded to a trimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxyphenylacetylene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethoxyphenylacetylene.

    Ethynylation: The brominated product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Coupling: Palladium catalysts and copper co-catalysts in inert atmospheres.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Coupling: Formation of extended conjugated systems.

Scientific Research Applications

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and ethynyl group facilitate substitution and coupling reactions, while the methoxy groups can undergo oxidation. These reactions enable the compound to interact with molecular targets and pathways in biological systems, making it useful in medicinal chemistry and biological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the ethynyl and trimethylsilane groups.

    2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with different functional groups.

    4-Bromo-2,5-dimethoxyphenylacetylene: Lacks the trimethylsilane group but shares the ethynyl and brominated aromatic ring.

Uniqueness

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C13H17BrO2Si

Molecular Weight

313.26 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3

InChI Key

PNSVQUDJFXLFCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br

Origin of Product

United States

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